molecular formula C9H12ClNO3 B1305078 Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate CAS No. 96507-72-1

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B1305078
CAS No.: 96507-72-1
M. Wt: 217.65 g/mol
InChI Key: BMUCDCSKVFZPSS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is a heterocyclic compound that contains a pyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ethyl 4-chloro-3-carboxy-5,6-dihydro-2H-pyridine-1-carboxylate.

    Reduction: Ethyl 4-chloro-3-hydroxymethyl-5,6-dihydro-2H-pyridine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-formyl-2H-pyridine-1-carboxylate
  • Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxamide

Uniqueness

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

ethyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-2-14-9(13)11-4-3-8(10)7(5-11)6-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUCDCSKVFZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242284
Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96507-72-1
Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-1(2H)-pyridinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Record name Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of DMF (2.5 eq) and POCl3 (1.5 eq.) at 0° C. was stirred for 15 min. To that ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) obtained from step I was added at 40° C. and reaction was continued at room temperature for 2 h Reaction was quenched with water and extracted with ethyl acetate, organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired ethyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate.
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Synthesis routes and methods II

Procedure details

POCl3 (2.18 g, 23.4 mmol) was added very slowly to dry DMF (2.7 ml) at 0° C. and the resulting mixture was stirred at 25° C. for 15 min. The reaction mixture was again cooled to 0° C., and N-ethoxycarbonyl piperidone (11.7 mmol) was added. The resulting reaction mixture was stirred at 25° C. for 3 h. It was then stirred with sodium acetate (7 g) and water (8.5 ml) and extracted with benzene. The organic layer was successively washed with water, sodium hydrogencarbonate an brine and was finally dried over sodium sulfate. Evaporation of the organic layer under reduced pressure gave the crude product, which was used directly in the next step without further purification. Yield: 63%.
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Yield
63%

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